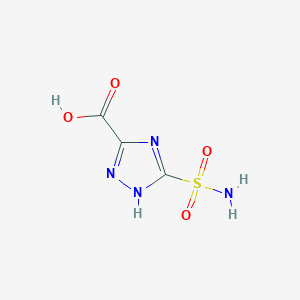

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O4S/c4-12(10,11)3-5-1(2(8)9)6-7-3/h(H,8,9)(H2,4,10,11)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVBGNSTTRODNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664050 | |

| Record name | 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313963-93-8 | |

| Record name | 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthetic Routes

The core strategy for synthesizing 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid involves the cyclization of nitrogen-rich precursors such as aminoguanidine derivatives with carboxylic acid functionalities under controlled conditions.

Typical Reaction : Aminoguanidine bicarbonate reacts with a suitable carboxylic acid derivative to induce ring closure, forming the 1,2,4-triazole ring substituted at the 3-position with a carboxylic acid and at the 5-position with a sulfamoyl group.

Reaction Conditions : The cyclization generally requires heating under reflux in polar solvents with pH control to favor ring formation and prevent side reactions.

Table 1: Key Reaction Parameters for Cyclization

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | Aminoguanidine bicarbonate + carboxylic acid derivative | Purity >98% preferred |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous medium | Solvent choice affects yield |

| Temperature | 80–120 °C | Reflux conditions |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| pH | Slightly acidic to neutral (pH 5–7) | To optimize cyclization |

| Yield | 60–85% | Depends on precursor purity and conditions |

Industrial Production Methods

For large-scale synthesis, the process is adapted to continuous flow reactors and automated synthesis systems to enhance throughput and control.

Continuous Flow Synthesis : This approach allows precise control of reaction time, temperature, and mixing, leading to higher yields and reproducibility.

Purification : Industrial processes incorporate crystallization and chromatographic techniques to achieve high purity (>99%) suitable for pharmaceutical or agrochemical applications.

Optimization : Parameters such as reagent concentration, solvent recycling, and temperature gradients are optimized for cost-efficiency and environmental compliance.

Advanced Synthetic Approaches from Literature

Recent research on 1,2,4-triazole derivatives provides insights into alternative and improved synthetic methodologies that may be adapted for this compound:

Polyethylene Glycol (PEG)-Mediated Cyclization : Using PEG as a green solvent and p-toluenesulfonic acid as a catalyst under mild conditions has been reported to yield 1,2,4-triazoles with excellent yields (~92%) and eco-friendly profiles.

Ceric Ammonium Nitrate (CAN) Oxidative Cyclization : CAN serves dual roles as an oxidant and Lewis acid, facilitating oxidative cyclization of amino precursors to form trisubstituted 1,2,4-triazoles with yields ranging from 61% to 97%.

Carbon Dioxide Incorporation : Lithiation of 5-substituted triazoles followed by reaction with carbon dioxide under low temperatures (-78 °C) can produce 3-carboxylic acid substituted triazoles, a step relevant to the carboxylic acid functionalization in the target compound.

Stepwise Synthetic Route Example

A representative multi-step synthetic route adapted from related triazole carboxylic acid syntheses is as follows:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 5-bromo-1-methyl-1H-1,2,4-triazole via bromination of 1-methyl-1H-1,2,4-triazole | n-Butyllithium, dibromomethane, THF, cooling to -78 °C | 70–75 | Lithiation followed by electrophilic bromination |

| 2 | Carboxylation of 5-bromo-triazole intermediate with CO2 | LDA, CO2 gas, THF, -78 °C to room temperature | 70–80 | Forms 5-bromo-triazole-3-carboxylic acid |

| 3 | Conversion to sulfamoyl derivative | Sulfamoylation reagents under mild conditions | 60–85 | Introduction of sulfamoyl group |

| 4 | Purification and isolation | Crystallization, filtration | >98 | Ensures high purity |

Chemical Reaction Types Involved

Cyclization : Formation of the triazole ring from aminoguanidine and carboxylic acid precursors.

Substitution : Introduction of the sulfamoyl group at the 5-position of the triazole ring.

Carboxylation : Incorporation of the carboxylic acid group at the 3-position via lithiation and CO2 insertion.

Oxidation/Reduction : Potential modification of functional groups to optimize yield and purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Yield Range (%) | Scale Suitability |

|---|---|---|---|---|

| Cyclization of aminoguanidine + carboxylic acid | Aminoguanidine bicarbonate, polar solvents, reflux | Straightforward, well-established | 60–85 | Lab and industrial |

| PEG-mediated cyclization | 2,2,2-Trichloroethyl imidate, PEG, p-Toluenesulfonic acid | Eco-friendly, mild conditions | ~92 | Lab scale |

| CAN oxidative cyclization | Amino precursors, ceric ammonium nitrate, PEG | High yield, dual role reagent | 61–97 | Lab scale |

| Lithiation and CO2 carboxylation | LDA, CO2, low temperature (-78 °C), THF | Selective carboxylation | 70–80 | Lab scale |

| Continuous flow synthesis | Automated reactors, optimized parameters | High throughput, reproducible | >85 | Industrial scale |

Research Findings and Notes

The choice of solvent and catalyst critically influences the yield and purity of the target compound.

Mild reaction conditions favor selective cyclization and reduce by-product formation.

Industrial scale-up requires adaptation to continuous flow systems for process efficiency.

The sulfamoyl group introduction often requires careful control to avoid over-substitution or degradation.

Use of green chemistry principles such as PEG solvents and catalytic oxidants like CAN is gaining traction for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The triazole ring can undergo substitution reactions, particularly at the sulfamoyl and carboxylic acid positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anti-Inflammatory Activity

Recent studies have indicated that derivatives of triazole compounds, including those containing the sulfamoyl group, exhibit significant anti-inflammatory properties. For instance, compounds derived from 1,2,4-triazole structures have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. In particular, certain derivatives demonstrated lower IC₅₀ values for COX-2 inhibition compared to established drugs like celecoxib, suggesting enhanced efficacy and reduced side effects .

Antimicrobial Properties

The incorporation of the sulfamoyl group into triazole frameworks has been linked to increased antimicrobial activity. Research indicates that these compounds can effectively combat various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Herbicidal Activity

5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid has been investigated for its herbicidal properties. Compounds within this class have shown promising results in controlling weed growth by inhibiting specific enzymatic pathways crucial for plant development. The effectiveness of these compounds can be attributed to their ability to interfere with the synthesis of amino acids necessary for protein production in plants .

Synthesis of Energetic Materials

There is ongoing research into utilizing derivatives of triazole compounds for synthesizing energetic materials. The high nitrogen content and structural stability of these compounds make them suitable for developing new explosives or propellants with improved performance characteristics . The design strategy often involves creating salts that exhibit high thermal stability and low sensitivity to impact.

Case Study: Synthesis and Characterization

A study focused on synthesizing various derivatives of this compound highlighted the importance of structural modifications on biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and assess their potential applications .

Research Findings: Structure-Activity Relationship (SAR)

Research has demonstrated that the presence of specific substituents on the triazole ring significantly affects the biological activity of these compounds. For example, electron-withdrawing groups enhance COX inhibitory activity while maintaining low toxicity profiles . This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Triazole-3-Carboxylic Acid Derivatives

Pharmacodynamic and Pharmacokinetic Differences

- COX-2 Selectivity: The 5-phenyl-1-(3-pyridyl) derivatives exhibit high COX-2 selectivity due to hydrophobic interactions with Val523 and hydrogen bonding with Arg513 in COX-2 . The sulfamoyl group in the target compound may further enhance selectivity by mimicking COX-2’s sulfonamide-binding pocket . In contrast, 5-amino derivatives lack sulfonamide groups, reducing COX-2 affinity but enabling anticancer applications via alternative targets (e.g., EGFR) .

Kinase Inhibition :

Cytotoxicity :

- Carboxamide derivatives (e.g., 4e, 4m) show superior anticancer activity over carboxylic acids, likely due to improved cell permeability from reduced polarity .

Biological Activity

5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. Its structure includes a sulfonamide group, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that contributes to its stability and reactivity. The sulfonamide group enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of biochemical pathways. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : The compound interacts with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Inhibition leads to a decrease in carbon dioxide hydration and bicarbonate formation, affecting physiological processes such as respiration and renal function.

- Impact on Shoot Branching in Plants : In agricultural contexts, this compound has been shown to influence the strigolactone (SL) biosynthesis pathway, promoting shoot branching while inhibiting seed germination in parasitic plants.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety demonstrate significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been observed to reduce pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It induces apoptosis in cancer cells by modulating gene expression related to cell cycle regulation. In vitro studies have demonstrated that it effectively inhibits cell proliferation in several cancer cell lines .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest it possesses favorable absorption characteristics due to its water solubility. However, detailed studies on bioavailability and metabolism are necessary to fully understand its pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid and its ester derivatives?

The compound is typically synthesized via esterification or substitution reactions. For example, methyl esters can be prepared by reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions, followed by sulfamoylation . Ethyl esters are synthesized by refluxing intermediates like β-N-Boc-oxalamidrazone with acetyl chloride in toluene and pyridine, followed by column chromatography (10% ethyl acetate-hexane) for purification . Key steps include TLC monitoring, solvent removal via rotary evaporation, and extraction with ethyl acetate .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Standard analytical techniques include:

- NMR spectroscopy (1H/13C) to confirm substituent positions and tautomeric forms.

- HPLC with UV detection for purity assessment (>98% by area normalization).

- Melting point analysis (e.g., 177–178°C for the parent acid) .

- X-ray crystallography for resolving tautomeric ambiguities in solid-state structures .

Q. What are the known biological activities of 5-sulfamoyl-1,2,4-triazole derivatives?

Derivatives exhibit cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via mechanisms like apoptosis induction and ROS generation . Substitutions at the 5-position (e.g., sulfonamide, trifluoromethyl) enhance bioactivity, as seen in anti-inflammatory and anti-proliferative assays .

Advanced Research Questions

Q. How can low yields in sulfamoylation reactions be mitigated?

Yield optimization strategies include:

Q. How do contradictory reports on biological activity correlate with structural modifications?

Discrepancies often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility, affecting assay outcomes .

- Hydrophilic substitutions (e.g., carboxylic acid) enhance water solubility but limit membrane permeability, as observed in cell viability studies . Systematic SAR studies using logP calculations and molecular docking can resolve these contradictions .

Q. What advanced techniques are used to confirm tautomerism in 1,2,4-triazole derivatives?

Q. How can solubility limitations of the parent acid be addressed for in vivo studies?

Derivatization strategies include:

- Synthesizing prodrugs (e.g., methyl/ethyl esters) with improved lipophilicity .

- Formulating nanoparticle carriers using PEGylation to enhance bioavailability .

- Introducing zwitterionic groups (e.g., sulfonamide-carboxylic acid) for pH-dependent solubility .

Methodological Considerations

Q. What protocols are recommended for stability testing under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, followed by HPLC analysis .

- Lyophilization : Improves long-term stability by reducing hydrolysis rates in aqueous buffers .

Q. How are molecular docking studies designed to predict target interactions?

- Protein preparation : Use crystallographic structures (e.g., EGFR kinase, PDB: 1M17) with removed water molecules and added hydrogens.

- Ligand optimization : Minimize energy of the triazole derivative using MMFF94 force fields.

- Docking software : AutoDock Vina with a grid box covering the active site (e.g., 25 × 25 × 25 ų) .

Q. What strategies resolve spectral overlaps in NMR characterization?

- 2D NMR techniques (HSQC, HMBC) assign proton-carbon correlations in crowded regions.

- Isotopic labeling (e.g., 15N-triazole) simplifies splitting patterns in 1H NMR .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data across cell lines?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.